molecular formula C9H9BrFNO2 B12115898 2-Amino-2-(3-bromo-4-fluorophenyl)propanoic acid

2-Amino-2-(3-bromo-4-fluorophenyl)propanoic acid

Cat. No.: B12115898
M. Wt: 262.08 g/mol
InChI Key: KKJGDWYKYBXKCT-UHFFFAOYSA-N
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Description

2-Amino-2-(3-bromo-4-fluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-bromo-4-fluorophenyl)propanoic acid typically involves the bromination and fluorination of a phenylalanine derivative. One common method is the bromination of 4-fluorophenylalanine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-bromo-4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of 2-Amino-2-(4-fluorophenyl)propanoic acid.

    Substitution: Formation of 2-Amino-2-(3-hydroxy-4-fluorophenyl)propanoic acid or other substituted derivatives.

Scientific Research Applications

2-Amino-2-(3-bromo-4-fluorophenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-bromo-4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(3-bromo-4-fluorophenyl)propanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile compound in various applications.

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

2-amino-2-(3-bromo-4-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H9BrFNO2/c1-9(12,8(13)14)5-2-3-7(11)6(10)4-5/h2-4H,12H2,1H3,(H,13,14)

InChI Key

KKJGDWYKYBXKCT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)Br)(C(=O)O)N

Origin of Product

United States

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